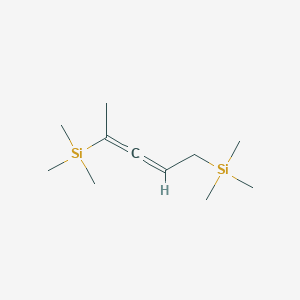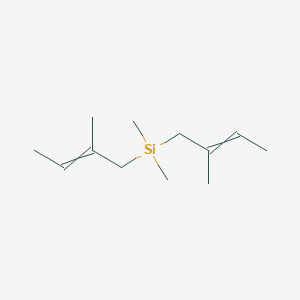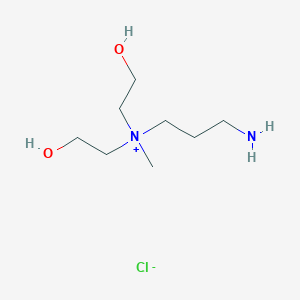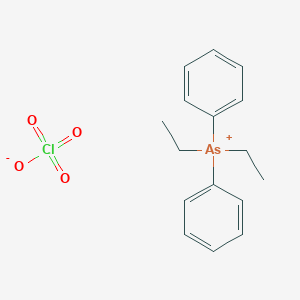
5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to an oxygen atom within a cyclic framework. This compound is notable for its stability and resistance to oxidation and hydrolysis, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane typically involves the reaction of hexamethylcyclotrisiloxane with ethylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Functionalized siloxanes with different substituents replacing the original groups.
Applications De Recherche Scientifique
5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants, as well as in the formulation of specialty polymers.
Mécanisme D'action
The mechanism by which 5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane exerts its effects is primarily related to its ability to form stable bonds with various substrates. The silicon-oxygen bond within the compound is highly resistant to cleavage, providing durability and resistance to environmental degradation. This stability is crucial for its applications in harsh conditions, such as in industrial processes or biomedical devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylcyclotrisiloxane: A precursor in the synthesis of 5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane, known for its cyclic structure and stability.
Octamethylcyclotetrasiloxane: Another cyclic siloxane with similar stability and applications in the production of silicone polymers.
Trimethylsilanol: A simpler organosilicon compound used in various chemical reactions and as a building block for more complex molecules.
Uniqueness
This compound stands out due to its specific combination of ethyl and methyl groups, which impart unique chemical properties such as enhanced hydrophobicity and thermal stability. These characteristics make it particularly valuable in applications requiring long-term durability and resistance to environmental factors.
Propriétés
Numéro CAS |
64588-35-8 |
|---|---|
Formule moléculaire |
C11H24OSi |
Poids moléculaire |
200.39 g/mol |
Nom IUPAC |
5-ethyl-2,2,3,3,4,4-hexamethyloxasilolane |
InChI |
InChI=1S/C11H24OSi/c1-8-9-10(2,3)11(4,5)13(6,7)12-9/h9H,8H2,1-7H3 |
Clé InChI |
ZWPMNWHWVPPGGQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C([Si](O1)(C)C)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14508742.png)
![4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile](/img/structure/B14508759.png)
![4-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]morpholine](/img/structure/B14508763.png)









